1-(2-chlorobenzyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide, commonly known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs called nicotinic acetylcholine receptor agonists. ABT-594 is a potent analgesic drug that has shown promising results in the treatment of chronic pain.
Wirkmechanismus
ABT-594 acts on the nicotinic acetylcholine receptors in the central and peripheral nervous systems. It specifically targets the alpha-3-beta-4 subtype of nicotinic acetylcholine receptors, which are involved in the modulation of pain and mood. ABT-594 activates these receptors, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation and mood regulation.
Biochemical and physiological effects:
ABT-594 has been shown to have potent analgesic effects in animal models of chronic pain. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. ABT-594 has a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction and mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-594 has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models of chronic pain, addiction, and mood disorders. However, ABT-594 is a synthetic compound that requires expertise in organic chemistry for its synthesis. It is also a potent analgesic drug that requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on ABT-594. One direction is to study its potential use in the treatment of addiction and mood disorders. Another direction is to study its potential use in combination with other analgesic drugs for the treatment of chronic pain. Further research is also needed to understand the long-term effects of ABT-594 on the central and peripheral nervous systems. Overall, ABT-594 is a promising candidate for the treatment of chronic pain, addiction, and mood disorders, and further research is needed to fully understand its potential.
Wissenschaftliche Forschungsanwendungen
ABT-594 has been extensively studied for its analgesic properties. It has been shown to be effective in the treatment of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. ABT-594 has also been studied for its potential use in the treatment of addiction and mood disorders. Research has shown that ABT-594 has a low potential for abuse and addiction, making it a promising candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c20-16-6-2-1-5-15(16)13-23-11-9-14(10-12-23)19(24)22-18-8-4-3-7-17(18)21/h1-8,14H,9-13H2,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDMXEMCZSTWSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.